4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is an organic compound with the molecular formula C8H13IN2O It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Iodine Substituent: The iodine atom is introduced via electrophilic iodination. This step often employs iodine or iodine monochloride (ICl) as the iodinating agent.
Methoxymethylation: The methoxymethyl group is introduced through the reaction of the pyrazole intermediate with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Propylation: The final step involves the alkylation of the pyrazole ring with a propyl halide, such as propyl bromide, in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole products.
Substitution: The iodine substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles (thiols, amines, alkoxides), polar aprotic solvents (dimethyl sulfoxide (DMSO), acetonitrile).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxymethyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole
- 4-iodo-3-methylisoxazol-5-yl)methanol
Uniqueness
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The propyl group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWKTDOEYVLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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